1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one: is an organic compound with the molecular formula C10H10BrIO2 and a molecular weight of 368.99 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further substituted with a methoxy group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(2-iodo-4-methoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to achieve high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated phenylpropanones on biological systems.
Medicine: It serves as a precursor in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with biological molecules .
Comparison with Similar Compounds
Comparison: 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. In contrast, similar compounds like 2-Bromo-1-(4-methoxyphenyl)propan-1-one and 2-Propanone, 1-(4-methoxyphenyl)- contain only one halogen atom, which may result in different reactivity and applications.
Properties
Molecular Formula |
C10H10BrIO2 |
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Molecular Weight |
368.99 g/mol |
IUPAC Name |
1-bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIO2/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3 |
InChI Key |
PPLHLSGQJZNOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)CBr)I |
Origin of Product |
United States |
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